![molecular formula C17H16F3N5O B2506084 3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile CAS No. 2201782-56-9](/img/structure/B2506084.png)
3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile is a novel chemical entity that appears to be related to a class of compounds that are synthesized for various applications, including pharmaceuticals. The structure suggests the presence of a pyrazine moiety, a piperidine ring, and a trifluoromethyl group, which are common in medicinal chemistry for their unique properties.
Synthesis Analysis
The synthesis of related compounds typically involves multicomponent reactions, as seen in the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, which was achieved using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in a one-pot reaction at room temperature . Similarly, the synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles involved the reaction of different aldehydes with substituted phenyl ethanones and malononitrile or ethyl cyanoacetate in the presence of ammonium acetate . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using spectroscopic methods like 1H NMR and MS, as well as X-ray single crystal diffraction . The presence of a trifluoromethyl group and a pyridinyl moiety in the compound suggests that it could exhibit unique electronic and steric properties that influence its reactivity and binding to biological targets.
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions. For instance, 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile reacted with a range of reagents to yield new oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazines . These reactions demonstrate the versatility of the pyridine carbonitrile scaffold in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups. For example, the trifluoromethyl group is known for its lipophilicity and ability to enhance metabolic stability, while the piperidine ring is a common feature in drugs due to its basicity and ability to engage in hydrogen bonding. The pyrazine moiety can contribute to the compound's electronic properties and its ability to participate in π-π stacking interactions. The spectroscopic and structural investigations of a related compound, 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, using FT-IR, NMR, and DFT methods, provided insights into its vibrational frequencies and optimized structure, which were in good agreement with experimental data . These methods could be applied to determine the properties of the compound .
Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
- Synthesis and Characterization for Antimicrobial and Anticancer Activities : A study synthesized and characterized new pyridine derivatives, including compounds similar to the one , for their potential antimicrobial and anticancer activities. This research indicates the relevance of such compounds in the development of new therapeutic agents (Elewa et al., 2021).
Chemical Synthesis and Modification
- Functionalized Pyridine Derivatives : Another study focused on the synthesis of functionalized pyridine derivatives, highlighting the chemical versatility and potential applications of such compounds in various fields, including medicinal chemistry (Sil et al., 2004).
- Synthesis of Novel Pyridine and Fused Pyridine Derivatives : Research by Al-Issa (2012) explored the synthesis of new series of pyridine and fused pyridine derivatives, which is essential for developing novel compounds with potential applications in various scientific areas (Al-Issa, 2012).
Molecular Docking and Structural Analysis
- Molecular Docking Studies for Potential Inhibitors : A study involved crystal structure elucidation and molecular docking studies of pyridine derivatives to explore their potential as inhibitors of specific enzymes, showcasing the compound's relevance in biochemical research (Venkateshan et al., 2019).
Corrosion Inhibition
- Inhibition Effect on Copper Corrosion : Research on the inhibition effect of aryl pyrazole pyridine derivatives, including compounds similar to the target compound, demonstrated their efficacy in preventing copper corrosion in acidic environments. This highlights the compound's potential application in material science and engineering (Sudheer & Quraishi, 2015).
Propriétés
IUPAC Name |
3-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O/c18-17(19,20)14-2-1-3-15(24-14)26-11-12-4-8-25(9-5-12)16-13(10-21)22-6-7-23-16/h1-3,6-7,12H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIQXNJNJXGVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

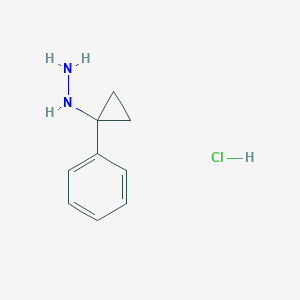
![N-[1-(4-Methyl-3-nitrophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2506002.png)
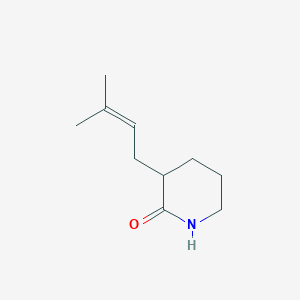
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2506006.png)
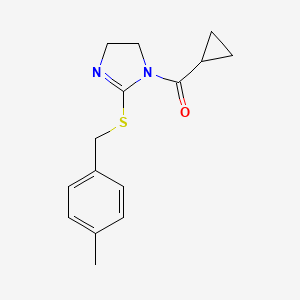
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2506010.png)
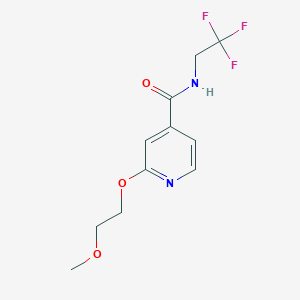

![N-[(3-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2506015.png)
![4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2506017.png)
![2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2506019.png)
![4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine](/img/structure/B2506020.png)
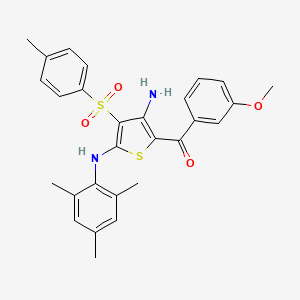
![Ethyl 4-[(4-chlorobenzyl)oxy]benzoate](/img/structure/B2506024.png)